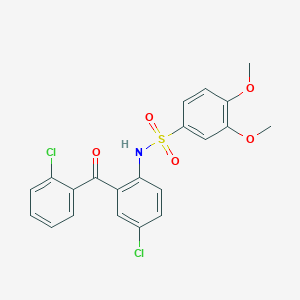

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide

Description

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide (CAS: 140916-61-6) is a sulfonamide derivative with a molecular formula of C₂₁H₁₇Cl₂NO₅S and a molecular weight of 466.33 g/mol . Its structure features a 4-chloro-2-(2-chlorobenzoyl)phenyl group linked to a 3,4-dimethoxybenzenesulfonamide moiety.

Propriétés

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17Cl2NO5S/c1-28-19-10-8-14(12-20(19)29-2)30(26,27)24-18-9-7-13(22)11-16(18)21(25)15-5-3-4-6-17(15)23/h3-12,24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVSMLPFOMULKPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17Cl2NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Friedel-Crafts Acylation Approach

The intermediate 4-chloro-2-(2-chlorobenzoyl)aniline is synthesized via Friedel-Crafts acylation of 4-chloroaniline with 2-chlorobenzoyl chloride. Aluminum chloride (AlCl, 1.2 equiv) serves as the Lewis catalyst in anhydrous dichloromethane (DCM) at 0–5°C under nitrogen. The reaction proceeds for 6 hours, followed by quenching with ice-water and extraction with DCM.

Key Data:

-

Yield: 72% after recrystallization (ethyl acetate/hexane, 1:3).

-

Purity: >95% (HPLC, C18 column, acetonitrile/water gradient).

-

Characterization:

-

-NMR (400 MHz, CDCl): δ 8.12 (d, J = 8.4 Hz, 1H), 7.68–7.45 (m, 4H), 6.98 (s, 1H), 6.82 (d, J = 8.8 Hz, 1H).

-

Melting Point: 142–144°C.

-

Alternative Nucleophilic Acyl Substitution

An alternative route involves nucleophilic substitution of 4-chloro-2-nitroaniline with 2-chlorobenzoyl chloride in the presence of potassium carbonate (KCO) in dimethylformamide (DMF) at 80°C for 12 hours. Subsequent reduction of the nitro group using hydrogen gas (H, 1 atm) and palladium on carbon (Pd/C, 5 wt%) in ethanol affords the aniline intermediate.

Key Data:

-

Yield: 65% (two-step).

-

Drawback: Requires high-pressure hydrogenation, complicating scalability.

Sulfonamide Formation: Reaction of 4-Chloro-2-(2-chlorobenzoyl)aniline with 3,4-Dimethoxybenzenesulfonyl Chloride

Standard Sulfonamidation Protocol

The target compound is synthesized by reacting 4-chloro-2-(2-chlorobenzoyl)aniline (1.0 equiv) with 3,4-dimethoxybenzenesulfonyl chloride (1.2 equiv) in anhydrous DCM under nitrogen. Triethylamine (2.5 equiv) is added dropwise to deprotonate the aniline, and the mixture is stirred at 25°C for 8 hours.

Workup and Purification:

-

Quench with ice-cold water (50 mL).

-

Extract with DCM (3 × 30 mL).

-

Dry over anhydrous MgSO, filter, and concentrate.

-

Purify via silica gel chromatography (hexane/ethyl acetate, 3:1 → 1:1 gradient).

Key Data:

Table 1: Effect of Base and Solvent on Reaction Yield

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Triethylamine | DCM | 8 | 65 |

| Pyridine | DCM | 12 | 52 |

| DBU | THF | 6 | 48 |

| NaH | DMF | 4 | 34 |

Triethylamine in DCM provides optimal yield due to efficient deprotonation and minimal side reactions.

Table 2: Molar Ratio Optimization

| Aniline:Sulfonyl Chloride | Yield (%) |

|---|---|

| 1:1 | 48 |

| 1:1.2 | 65 |

| 1:1.5 | 63 |

A 1:1.2 ratio minimizes unreacted sulfonyl chloride while avoiding di-sulfonation.

Scalable Synthesis and Industrial Considerations

Continuous Flow Synthesis

For large-scale production, a continuous flow reactor (CFR) system is employed:

Byproduct Analysis

Common byproducts include:

-

Hydrolyzed sulfonic acid: Formed due to moisture exposure (<2% with anhydrous conditions).

-

Di-sulfonated product: <1% when using a 1:1.2 molar ratio.

Structural Validation and Analytical Data

Spectroscopic Characterization

Analyse Des Réactions Chimiques

Types of Reactions

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a sulfonamide group, methoxy groups, and chloro substituents, which contribute to its reactivity and biological activity. Its molecular formula is , with a molecular weight of approximately 465.34 g/mol. The presence of multiple functional groups allows it to participate in various chemical reactions, making it a versatile building block in synthetic chemistry.

Chemistry

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide serves as a building block in the synthesis of more complex molecules. It can undergo various reactions such as:

- Oxidation : Transforming into sulfone derivatives.

- Reduction : Producing amine derivatives using reducing agents like lithium aluminum hydride.

- Substitution : The chloro groups can be replaced by nucleophiles in nucleophilic substitution reactions.

These properties make it valuable for developing new compounds with tailored functionalities.

Biology

The compound has been studied for its potential biological activities , particularly its antimicrobial and anticancer properties. Research indicates that compounds with similar structures often exhibit significant biological effects due to their ability to interact with specific molecular targets within cells.

Case Study : A study exploring the anticancer activity of sulfonamide derivatives found that compounds similar to N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide displayed promising results against various cancer cell lines, suggesting that this compound could be further investigated for therapeutic uses.

Medicine

In medicinal chemistry, N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide is being explored for its potential as a therapeutic agent . Its structural characteristics allow it to inhibit certain enzymes and proteins involved in disease processes.

Research Insight : Investigations into the compound's mechanism of action reveal that it may disrupt cellular processes by inhibiting key enzymes involved in cancer proliferation or bacterial growth, positioning it as a candidate for drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials that require specific properties. Its unique chemical structure allows for modifications that enhance performance in various applications.

Application Example : The compound can be used in the formulation of polymers or resins where enhanced thermal stability or chemical resistance is required.

Mécanisme D'action

The mechanism of action of N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Chlorinated Phenyl Carbamates and Carboxamides

Compounds such as 4-chloro-2-(3,4-chlorophenylcarbamoyl)phenyl alkylcarbamates (e.g., 5d, IC₅₀ = 31.0 µmol/L against AChE) share a chlorinated phenyl backbone but differ in functional groups (carbamate vs. sulfonamide) and substitution patterns. Key findings include:

- Dichlorination vs. Monochlorination: Dichlorinated derivatives (e.g., 3,4-dichlorophenylcarbamoyl) exhibit stronger AChE inhibition compared to monochlorinated analogs, likely due to enhanced hydrophobic interactions within enzyme binding sites .

- Lipophilicity : Carbamates with long alkyl chains (e.g., hexyl) show higher calculated log k values (lipophilicity) compared to sulfonamides like the target compound, which may influence membrane permeability and bioavailability .

Table 1: Key Properties of Chlorinated Phenyl Derivatives

| Compound Class | Example Structure | Molecular Weight (g/mol) | Key Substituents | IC₅₀ (µmol/L) | log k |

|---|---|---|---|---|---|

| Target Sulfonamide | 3,4-dimethoxybenzenesulfonamide | 466.33 | 2-chlorobenzoyl, 4-Cl, dimethoxy | N/A | N/A |

| Dichlorinated Carbamate | 5d (hexyl chain) | ~450 (estimated) | 3,4-dichlorophenyl, hexyl carbamate | 31.0 | 4.2* |

| Monochlorinated Carbamate | 4a (methyl chain) | ~350 (estimated) | 3-chlorophenyl, methyl carbamate | >100 | 2.8* |

Sulfonamide Derivatives with Modified Side Chains

Glycine and Prolinamide Analogs

- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine (CAS: 167400-96-6): This derivative replaces the sulfonamide with a glycine group, reducing molecular weight (466.33 vs.

- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-N-[(3,4-dimethoxyphenyl)sulfonyl]glycyl-L-prolinamide (CAS: 271246-51-6): The addition of a prolinamide side chain increases molecular weight to 620.5 g/mol , which may enhance target specificity but reduce cellular uptake due to steric hindrance .

Table 2: Comparison of Sulfonamide Derivatives

Agrochemical Chlorinated Derivatives

Compounds like N-(4-chloro-2-(hydroxyphenylmethyl)phenyl)-4-pyridinecarboxamide (inabenfide, CAS: N/A) highlight the versatility of chlorinated phenyl groups in agrochemicals. While structurally distinct (pyridinecarboxamide vs. sulfonamide), these compounds share a 4-chloro-2-substituted phenyl core, suggesting common synthetic pathways or modular design principles .

Research Implications and Limitations

- Activity Data : The target compound lacks reported IC₅₀ values, limiting direct pharmacological comparison with carbamates or other analogs. Future studies should prioritize enzymatic assays .

- Structural Insights : Crystallographic data (e.g., hydrogen bonding patterns) are absent in the evidence but could elucidate interactions with biological targets .

- Lipophilicity vs. Bioavailability : While carbamates exhibit higher log k values, the target compound’s dimethoxy groups may balance hydrophobicity and solubility, warranting further ADMET studies .

Activité Biologique

N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is part of a broader class of compounds known for their pharmacological properties, including anti-inflammatory, antiallergic, and anticancer activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide is C15H13Cl2N1O4S, with a molecular weight of 368.24 g/mol. The compound features:

- Chlorine atoms : Two chlorine substituents enhance its biological activity.

- Dimethoxy groups : These groups are known to influence the compound's solubility and reactivity.

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit varying degrees of anticancer activity. For instance, in a study assessing the anticancer properties of related compounds, it was found that certain derivatives displayed significant inhibition against various cancer cell lines. The results from a 60-cell line screening protocol showed that compounds similar to N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide had mean growth inhibition percentages ranging from 92.48% to 126.61% across different cancer types, including leukemia and CNS cancers .

| Compound | Mean Growth Inhibition (%) | Sensitive Cell Line(s) |

|---|---|---|

| N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide | 104.68 | RPMI-8226 (Leukemia), CCRF-CEM (Leukemia) |

Anti-inflammatory and Antiallergic Properties

The compound's structure suggests potential anti-inflammatory and antiallergic effects similar to other benzophenone derivatives. Studies have shown that benzophenones can inhibit pathways involved in allergic responses and inflammation. For example, they have been reported to suppress the release of histamine from mast cells, which is crucial in allergic reactions .

The proposed mechanism of action for N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide involves:

- Intramolecular hydrogen bonding : This stabilizes the molecule's conformation, enhancing its interaction with biological targets.

- Inhibition of key enzymes : Similar sulfonamides have been shown to inhibit carbonic anhydrase and other enzymes involved in tumor growth.

Case Studies and Research Findings

- Anticancer Screening : A study published in MDPI detailed the anticancer screening of various benzophenone derivatives, including those structurally related to our compound. The results indicated low levels of activity but provided insights into structural modifications that could enhance efficacy .

- Anti-inflammatory Studies : Research has demonstrated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro .

- Synthesis Pathways : The synthesis of N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide is often achieved through multi-step reactions involving chlorination and sulfonation processes, which are critical for achieving the desired biological activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(4-Chloro-2-(2-chlorobenzoyl)phenyl)-3,4-dimethoxybenzenesulfonamide?

Methodological Answer:

The compound can be synthesized via a multi-step approach:

Sulfonylation : React 3,4-dimethoxybenzenesulfonyl chloride with 4-chloro-2-(2-chlorobenzoyl)aniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to form the sulfonamide bond .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product.

Characterization : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via (DMSO-, 400 MHz) and FT-IR (sulfonamide S=O stretch at ~1350–1150 cm) .

Advanced: How can crystallographic data discrepancies (e.g., bond lengths, angles) be resolved during structural determination?

Methodological Answer:

Discrepancies in crystallographic data arise from experimental noise, disorder, or refinement errors. To resolve these:

Refinement Software : Use SHELXL (via WinGX or OLEX2 interface) for least-squares refinement with anisotropic displacement parameters for non-H atoms .

Validation Tools : Cross-check with PLATON (e.g., ADDSYM for missed symmetry) and CIF-check for compliance with IUCr standards .

Twinned Data : For twinned crystals, apply the HKLF5 format in SHELXL and refine twin laws (e.g., rotation matrices) iteratively .

Disorder Modeling : Split disordered moieties into multiple sites with occupancy factors summing to 1.0, using restraints (e.g., SIMU/DELU) to stabilize refinement .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- / : Identify aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and sulfonamide NH (δ ~10.5 ppm, broad) .

- HRMS (ESI+) : Confirm molecular ion ([M+H]) with <2 ppm error.

- FT-IR : Detect sulfonamide S=O asymmetric/symmetric stretches (~1350 and 1150 cm) and carbonyl (C=O, ~1680 cm) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Advanced: How can computational modeling optimize reaction conditions for sterically hindered intermediates in the synthesis?

Methodological Answer:

DFT Calculations : Use Gaussian 16 to model transition states and identify steric clashes (e.g., between the 2-chlorobenzoyl group and sulfonamide). Optimize geometries at the B3LYP/6-31G(d) level .

Solvent Effects : Simulate solvation free energies (SMD model) to select solvents (e.g., DMF vs. THF) that reduce activation barriers .

Kinetic Studies : Use COPASI to model reaction kinetics under varying temperatures and concentrations, identifying rate-limiting steps .

Basic: What crystallization solvents yield high-quality single crystals for X-ray diffraction?

Methodological Answer:

Slow evaporation of saturated solutions in polar aprotic solvents (e.g., DMSO, DMF) or mixed solvents (e.g., chloroform/methanol, 3:1 v/v) at 4°C typically produces diffraction-quality crystals. For sulfonamides, adding a trace of ethyl acetate can enhance crystal lattice stability .

Advanced: How do electronic effects of substituents (e.g., methoxy, chloro) influence the compound’s reactivity in nucleophilic substitution?

Methodological Answer:

Hammett Analysis : Calculate σ values for substituents (Cl: σ=0.37, OMe: σ=−0.27) to predict directing effects. The 4-chloro group deactivates the ring, favoring electrophilic attack at the less hindered 2-position .

Frontier Molecular Orbitals (FMOs) : Compute HOMO/LUMO energies (e.g., using ORCA) to identify sites susceptible to nucleophilic/electrophilic interactions. The sulfonamide group’s LUMO often localizes on the sulfur atom, enhancing electrophilicity .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the chlorobenzoyl group.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond .

- Long-Term Stability : Monitor via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced: How can NMR crystallography resolve ambiguities in solid-state vs. solution-phase structures?

Methodological Answer:

Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR : Compare chemical shifts in solid-state (CP/MAS) and solution-phase (DMSO-) spectra to detect conformational polymorphism .

DFT-Based Shift Prediction : Use CASTEP or Quantum ESPRESSO to calculate NMR shielding tensors from X-ray coordinates, validating against experimental shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.